(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid
Description
The compound (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid is a bicyclic amine derivative with a 3.1.0 ring system, featuring two fluorine atoms at the 6-position and a 4-methylbenzenesulfonic acid counterion. This structure combines conformational rigidity with electronegative and acidic substituents, making it valuable in medicinal chemistry for modulating receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
(1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H7F2N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)3-1-2-8-4(3)5/h2-5H,1H3,(H,8,9,10);3-4,8H,1-2H2/t;3-,4+/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOIQVMCYGSRRV-OOLPFSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC2C1C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]2[C@@H]1C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Considerations
The construction of the azabicyclo[3.1.0]hexane framework represents a synthetic challenge that requires careful planning of reaction sequences. Particularly noteworthy is that 2-azabicyclo[3.1.0]hexane derivatives differ significantly from their 3-aza counterparts in terms of synthesis strategies due to the alternative nitrogen positioning, which impacts both reactivity and approach vectors.
Common Synthetic Strategies
The general approach to azabicyclo[3.1.0]hexane scaffolds typically involves several key transformations:
- Construction of an appropriately functionalized pyrrolidine ring
- Introduction of a cyclopropane ring through cyclopropanation reactions
- Installation of functional groups at specific positions
- Control of stereochemistry to achieve the desired configuration
- Formation of appropriate salt forms for stability or crystallinity
Specific Preparation Methods
Method 1: Adaptation from Carboxylic Acid Derivatives
Based on the synthetic approach described for related structures, the preparation of the target compound can be achieved through a multi-step sequence beginning with N-protected pyrrolidine derivatives:
- Initial Substitution Reaction : N-Boc-3-pyrroline (0.591 mol) is treated with LDA (2M, 325 mL) in THF at -60°C to -70°C, followed by addition of dimethyl carbonate (0.65 mol).
- Enzymatic Transformation : The resulting intermediate undergoes enzymatic reaction with Novozym435 and sodium bicarbonate.
- Protection Group Manipulation : Methylation using dimethyl sulfate (or alternative fluorination strategies for our target).
- Cyclopropanation : For introducing the gem-difluorocyclopropane moiety, modification of the standard approach is required, replacing 2,2-dichloropropane with an appropriate gem-difluorocyclopropanating agent.
- Deprotection : Acid-mediated deprotection (typically using HCl in methanol) to yield the free amine.
- Salt Formation : Treatment with 4-methylbenzenesulfonic acid to form the tosylate salt.
This approach requires significant adaptation from the dimethyl analog synthesis, particularly in the cyclopropanation step to introduce fluorine atoms instead of methyl groups.
Method 2: Fluorination of Preformed Azabicyclo Scaffolds
An alternative synthesis strategy involves fluorination of a preformed 2-azabicyclo[3.1.0]hexane scaffold:
- Preparation of Brominated Intermediates : Synthesis of mono- or dibrominated 2-azabicyclo[3.1.0]hexane derivatives.
- Fluorination : Treatment of brominated intermediates with fluorinating agents.
Based on documented approaches with similar structures, two effective fluorination methods have been identified:
a) Silver Fluoride Method : Treatment of dibromides with silver fluoride in nitromethane provides direct access to difluorinated derivatives with retention of the bicyclic structure.
b) BAST Method : Reaction of diols with bis(2-methoxyethyl)aminosulfur trifluoride (BAST) can yield difluorinated compounds, although competing oxidation to ring-cleaved products may occur.
For the target (1S,5R)-6,6-difluoro compound, the silver fluoride method appears more promising, with reaction conditions typically involving:
Method 3: Approaches Based on 3-Azabicyclo Analogs
While the synthesis of 3-azabicyclo[3.1.0]hexane fluorinated derivatives is better documented than 2-aza analogs, these approaches provide valuable insights for adaptation:
- Formation of Fluorinated Precursors : Synthesis of appropriate fluorinated cyclopropane building blocks.
- Ring Construction : Assembly of the heterocyclic ring with controlled nitrogen positioning.
- Stereocontrol : Implementation of asymmetric synthesis techniques to establish the desired (1S,5R) configuration.
Stereoselective Synthesis for (1S,5R) Configuration
Asymmetric Simmons-Smith Reactions
The asymmetric Simmons-Smith cyclopropanation represents a powerful method for constructing the required stereochemistry in azabicyclo[3.1.0]hexane systems. Key findings from research indicate:
- Catalyst Selection : The choice of catalyst significantly impacts the diastereomeric ratio, with some systems providing up to 6:1 cis/trans selectivity.
- Reaction Time Optimization : The ratio of cis/trans forms varies with reaction time, with optimal results typically observed around 19.5 hours.
- Temperature Control : Maintaining precise temperature control is critical for stereoselectivity.
Resolution Strategies
For obtaining enantiomerically pure (1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane, resolution of racemic mixtures can be employed:
- Diastereomeric Salt Formation : Using chiral acids to form separable diastereomeric salts.
- Crystallization-Based Resolution : Differential crystallization of diastereomeric salts.
- Chiral HPLC Separation : Direct separation of enantiomers prior to tosylate salt formation.
Tosylate Salt Formation and Optimization
The formation of the 4-methylbenzenesulfonic acid salt represents the final step in the synthesis pathway. Based on procedures for similar compounds, the following process is recommended:
- Free Base Preparation : The enantiomerically pure (1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane is dissolved in an appropriate solvent (typically methanol or ethanol).
- Salt Formation : Addition of stoichiometric 4-methylbenzenesulfonic acid (tosic acid) to the free base solution with controlled temperature (10-20°C).
- Crystallization Optimization : The precipitated salt is isolated by filtration and purified through recrystallization from suitable solvent systems.
Information from commercial sources indicates the tosylate salt demonstrates enhanced stability and crystallinity compared to the free base or hydrochloride salt forms.
Comparative Analysis of Synthetic Methods
Efficiency Metrics
Table 1: Comparative Analysis of Major Synthetic Approaches
| Method | Starting Materials | Key Reagents | Estimated Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| Carboxylic Acid Derivative Adaptation | N-Boc-3-pyrroline | LDA, Novozym435, fluorinating agents | 7-8 | Well-established route for related compounds | Requires significant adaptation for difluoro substitution |
| Preformed Scaffold Fluorination | Brominated azabicyclo intermediates | AgF in nitromethane or BAST | 5-6 | Direct introduction of difluoro group | Potential side reactions and lower yields |
| 3-Aza Analog Adaptation | Various pyrrolidine precursors | Fluorinated building blocks | 6-7 | Parallel to established routes for isomeric compounds | Requires adjustment for nitrogen position |
| Asymmetric Synthesis | Appropriately functionalized alkenes | Chiral catalysts, Zn-carbenoid species | 6-8 | Direct access to desired stereochemistry | Complex reaction control requirements |
Solvent and Reagent Considerations
Research findings indicate that the choice of solvent significantly impacts reaction efficiency, particularly for nucleophilic substitution reactions leading to fluorinated intermediates:
- DMSO vs. DMF : DMSO demonstrates superior performance as a solvent for nucleophilic displacement reactions compared to DMF, resulting in both improved yields and reduced reaction times.
- Metal Salt Selection : Cesium salts (e.g., CsOAc) show greater efficacy than sodium or lithium counterparts for certain displacement reactions.
- Fluorination Reagents : For direct fluorination, silver fluoride in nitromethane provides better yields of difluorinated products compared to other common fluorinating agents.
Analytical Characterization
Spectroscopic Confirmation
Confirmation of the (1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid structure involves comprehensive spectroscopic analysis:
NMR Spectroscopy :
- ¹H NMR: Characteristic signals include multiplets for the bicyclic framework protons
- ¹⁹F NMR: Gem-difluoro groups typically display characteristic chemical shifts
- ¹³C NMR: Carbon signals show characteristic splitting patterns due to C-F coupling
IR Spectroscopy : Key absorption bands associated with C-F stretching, S=O stretching (from tosylate), and N-H stretching.
Mass Spectrometry : Molecular ion confirmation and fragmentation pattern analysis.
Crystallographic Analysis
X-ray crystallography provides definitive confirmation of the three-dimensional structure, particularly the (1S,5R) stereochemistry at the critical stereogenic centers. The tosylate salt often forms well-defined crystals suitable for this analysis.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, with reagents like potassium permanganate in an aqueous medium.
Reduction: Often carried out in anhydrous conditions using lithium aluminum hydride in an ether solvent.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield difluorinated ketones or carboxylic acids.
Reduction: Can produce amines or alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure and functional groups allow it to:
Bind to enzymes or receptors: Modulating their activity.
Alter biochemical pathways: Affecting cellular processes.
Induce conformational changes: In target molecules, leading to altered function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations
Fluorine vs. Methyl Groups
- The 4-methylbenzenesulfonic acid group increases water solubility and acidity (pKa ~ -1.5 for sulfonic acids) .
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane : Methyl groups increase lipophilicity (higher LogP), improving membrane permeability but reducing aqueous solubility. This analog lacks the sulfonic acid moiety, making it less polar .
Functional Group Modifications
- (1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid : The tert-butoxycarbonyl (Boc) group serves as a protective amine group, while the carboxylic acid adds polarity. This derivative is a synthetic intermediate with molecular weight 263.24 g/mol (vs. 213.21 g/mol for the target compound) .
- (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2(S)-carboxylic acid hydrochloride : Combines a carboxylic acid and dimethyl substituents. The hydrochloride salt improves crystallinity but has lower thermal stability compared to sulfonic acid salts .
Pharmacological and Physicochemical Properties
Key Research Findings
- Synthetic Routes : The target compound is synthesized via fluorination of a bicyclic precursor, followed by sulfonic acid salt formation. Racemic mixtures (e.g., rac-(1R,5S)-6,6-difluoro-2-azabicyclo[3.1.0]hexane) require chiral resolution .
- Stability : Sulfonic acid salts exhibit superior thermal stability compared to hydrochloride salts, making them preferable for long-term storage .
- Cost and Availability : The hydrochloride form is available from 4 suppliers at $416–1,663/g, while the sulfonic acid variant is less commonly listed, suggesting higher synthesis costs .
Biological Activity
(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid is a complex organic compound notable for its unique bicyclic structure and the presence of fluorine and sulfonic acid functional groups. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.
Chemical Structure and Properties
The compound features a bicyclic framework with two fluorine atoms and a nitrogen atom, contributing to its distinct chemical reactivity. The presence of the 4-methylbenzenesulfonic acid moiety enhances its solubility and interaction with biological systems.
| Property | Value |
|---|---|
| IUPAC Name | (1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid |
| Molecular Formula | C₇H₈F₂N₁O₃S |
| Molecular Weight | 227.21 g/mol |
| CAS Number | 2408936-58-1 |
The biological activity of (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Binding : The compound can bind to enzymes or receptors, modulating their activity.
- Biochemical Pathway Alteration : It may influence various biochemical pathways, affecting cellular processes such as metabolism and signaling.
- Conformational Changes : Interaction with target molecules can induce conformational changes that lead to altered functionality.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane | Bicyclic structure without sulfonic acid | Potential neuropharmacological effects |
| 4-Methylbenzenesulfonic acid | Aromatic sulfonic acid | Known for solubility enhancement |
| Other difluorinated bicyclic amines | Varying substituents | Antimicrobial and anticancer properties |
Q & A
Q. Basic Research Focus :
- Methodology : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or X-ray crystallography to resolve enantiomers. For example, diastereomeric salts formed with chiral resolving agents like l-ephedrine can isolate enantiomers, as demonstrated in analogous bicyclohexane systems .
- Key Data : Compare optical rotation values and NMR coupling constants (e.g., H-F coupling) to confirm the (1S,5R) configuration.
What synthetic strategies are effective for introducing fluorine substituents into the bicyclo[3.1.0]hexane framework?
Q. Advanced Research Focus :
- Methodology : Fluorination via electrophilic or nucleophilic pathways. For example:
- Challenges : Avoid over-fluorination or ring-opening side reactions by optimizing stoichiometry and reaction time.
How do structural modifications to the azabicyclo[3.1.0]hexane core influence biological activity in drug discovery?
Q. Advanced Research Focus :
- Case Study : Analogous compounds like trovafloxacin (containing a 3-azabicyclo[3.1.0]hexane moiety) show that fluorine substitution enhances metabolic stability and target binding .
- Methodology :
- Key Finding : Difluoro substitution at C6 improves rigidity and reduces off-target interactions .
What analytical techniques are critical for characterizing the purity of 4-methylbenzenesulfonic acid co-crystallized with azabicyclohexane derivatives?
Q. Basic Research Focus :
- Methodology :
- Validation : Compare melting points and spectral data with reference standards (e.g., PubChem entries for analogous compounds) .
How can computational modeling aid in predicting the reactivity of (1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane?
Q. Advanced Research Focus :
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
- Simulate transition states for fluorination or ring-opening reactions.
- Application : Predict regioselectivity in substitution reactions, validated by experimental kinetic studies .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus :
- Key Issues :
- Process Optimization : Use flow chemistry to enhance yield and reduce batch variability .
How does the sulfonic acid group in 4-methylbenzenesulfonic acid influence the compound’s solubility and crystallinity?
Q. Basic Research Focus :
- Methodology :
- Measure solubility in aqueous buffers (pH 1–7) and organic solvents (e.g., DMSO, acetonitrile).
- Perform X-ray diffraction to analyze co-crystal packing motifs.
- Finding : Sulfonic acid enhances aqueous solubility but may reduce crystallinity unless counterions (e.g., sodium) are introduced .
What are the safety and handling protocols for fluorine-containing azabicyclohexane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
